Welcome to the BenchChem Online Store!
molecular formula C11H11ClO4 B8391313 Ethyl-(2-formyl-5-chloro-phenoxy)-acetate

Ethyl-(2-formyl-5-chloro-phenoxy)-acetate

Cat. No. B8391313
M. Wt: 242.65 g/mol
InChI Key: DOZNTMGGXDAGCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07612075B2

Procedure details

Ethyl-(2-hydroxymethyl-5-chloro-phenoxy)-acetate (2.44 g, 10 mmol) is dissolved in 40 ml of chloroform. Activated manganese (IV) oxyde (8.7 g, 100 mmol) is added in two portions and the resulting suspension is stirred at room temperature for 5 hours. After fitration on a pad of celite and concentration ethyl-(2-formyl-5-chloro-phenoxy)-acetate (2.18 g, 90% yield) is obtained as a pale yellow oil.
Name
Ethyl-(2-hydroxymethyl-5-chloro-phenoxy)-acetate
Quantity
2.44 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:16])[CH2:5][O:6][C:7]1[CH:12]=[C:11]([Cl:13])[CH:10]=[CH:9][C:8]=1[CH2:14][OH:15])[CH3:2]>C(Cl)(Cl)Cl.[Mn+4]>[CH2:1]([O:3][C:4](=[O:16])[CH2:5][O:6][C:7]1[CH:12]=[C:11]([Cl:13])[CH:10]=[CH:9][C:8]=1[CH:14]=[O:15])[CH3:2]

Inputs

Step One
Name
Ethyl-(2-hydroxymethyl-5-chloro-phenoxy)-acetate
Quantity
2.44 g
Type
reactant
Smiles
C(C)OC(COC1=C(C=CC(=C1)Cl)CO)=O
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Mn+4]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting suspension is stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)OC(COC1=C(C=CC(=C1)Cl)C=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.18 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.